molecular formula C10H9FN4O2 B8293170 (5-Fluoro-2-nitro-phenyl)(1-methyl-1H-pyrazol-3-yl)amine

(5-Fluoro-2-nitro-phenyl)(1-methyl-1H-pyrazol-3-yl)amine

Cat. No. B8293170
M. Wt: 236.20 g/mol
InChI Key: AKCCIPCPEVWZEO-UHFFFAOYSA-N
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Patent
US08653089B2

Procedure details

A mixture of (5-fluoro-2-nitro-phenyl)-(1-methyl-1H-pyrazol-3-yl)amine (386 mg, 1.63 mmol) in EtOAc (10 mL) was degassed with a stream of nitrogen prior to the addition of 10% Pd/C (50 mg) and was stirred at RT under a hydrogen atmosphere for 24 h. The mixture was filtered and the filtrate was concentrated in vacuo to afford the title compound as a grey oil (350 mg, quant.). LCMS (Method C): RT 1.63 min [M+H]+ 207.17
Quantity
386 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:15]([O-])=O)=[C:6]([NH:8][C:9]2[CH:13]=[CH:12][N:11]([CH3:14])[N:10]=2)[CH:7]=1>CCOC(C)=O>[F:1][C:2]1[CH:7]=[C:6]([NH:8][C:9]2[CH:13]=[CH:12][N:11]([CH3:14])[N:10]=2)[C:5]([NH2:15])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
386 mg
Type
reactant
Smiles
FC=1C=CC(=C(C1)NC1=NN(C=C1)C)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT under a hydrogen atmosphere for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed with a stream of nitrogen
ADDITION
Type
ADDITION
Details
to the addition of 10% Pd/C (50 mg)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC=1C=C(C(=CC1)N)NC1=NN(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: CALCULATEDPERCENTYIELD 104.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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